(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine

Antimicrobial Resistance Nitrofuran SAR Bioreductive Activation

(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine (CAS 63485-09-6) is a synthetic nitrophenylfuran Schiff base with the molecular formula C₂₂H₂₂N₂O₃ and a molecular weight of 362.4 g/mol. The compound features a furan ring bearing a 4-nitrophenyl substituent at the 5-position, linked via an imine (methanimine) bridge to a 4-pentylaniline moiety.

Molecular Formula C22H22N2O3
Molecular Weight 362.4 g/mol
CAS No. 63485-09-6
Cat. No. B12888467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine
CAS63485-09-6
Molecular FormulaC22H22N2O3
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C22H22N2O3/c1-2-3-4-5-17-6-10-19(11-7-17)23-16-21-14-15-22(27-21)18-8-12-20(13-9-18)24(25)26/h6-16H,2-5H2,1H3
InChIKeyPDFVATCXFGJRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine (CAS 63485-09-6): Procurement-Relevant Compound Profile


(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine (CAS 63485-09-6) is a synthetic nitrophenylfuran Schiff base with the molecular formula C₂₂H₂₂N₂O₃ and a molecular weight of 362.4 g/mol [1]. The compound features a furan ring bearing a 4-nitrophenyl substituent at the 5-position, linked via an imine (methanimine) bridge to a 4-pentylaniline moiety. This structural architecture places it within the broader class of arylfuran derivatives—distinct from the classic 5-nitrofuran antibiotics (e.g., nitrofurantoin, furazolidone)—and renders it of interest for antimicrobial screening campaigns and structure–activity relationship (SAR) studies targeting resistant pathogens [2].

Why Nitrophenylfuran Schiff Bases Cannot Be Interchanged: Structural Determinants of (E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine Performance


Within the nitrofuran and arylfuran antibacterial class, minor structural modifications—including the position of the nitro substituent, the nature of the imine-linked aryl group, and the length of the alkyl tail—profoundly alter antimicrobial potency, spectrum, and physicochemical properties [1]. The target compound differs from classic 5-nitrofuran antibiotics in that the nitro group resides on a pendant phenyl ring (4-nitrophenyl) rather than directly on the furan, a feature that modulates electronic distribution and may confer differential bioreductive activation or target binding [2]. Furthermore, the pentyl chain on the aniline ring imparts distinct lipophilicity (XLogP3 = 6.5) compared to shorter-chain or unsubstituted analogues, directly impacting membrane permeability and off-target partitioning. These structural nuances make simple generic substitution unreliable; each derivative must be evaluated on its own quantitative merits for a given assay system.

Quantitative Differentiation Evidence for (E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine: Head-to-Head and Cross-Study Comparator Data


Nitro-Positional Isomerism: 4-Nitrophenyl vs. 5-Nitrofuran Antibacterial Potency

The target compound carries a 4-nitrophenyl substituent on the furan ring, whereas conventional nitrofuran antibiotics (e.g., nitrofurantoin, nitrofurazone, furazolidone) bear a nitro group directly at the 5-position of the furan. Literature SAR for nitrofurans demonstrates that the 5-nitro-2-furyl pharmacophore is essential for broad-spectrum antibacterial activity, with nitro-reduction by bacterial nitroreductases generating reactive intermediates that damage DNA and proteins [1]. In the nitrophenylfuran sub-class (represented by the Holla series), antibacterial screening of triazolothiadiazines derived from 5-(4-nitrophenyl)-2-furfural revealed moderate to good activity against both Gram-positive and Gram-negative organisms, but with a distinct spectrum shift relative to 5-nitrofuran benchmarks [2]. Although direct MIC data for the target compound have not yet been published, the 4-nitrophenyl motif offers a structurally differentiated pharmacophore that may exhibit altered susceptibility to nitroreductase isoforms and reduced cross-resistance with 5-nitrofuran-resistant strains [3].

Antimicrobial Resistance Nitrofuran SAR Bioreductive Activation

Imine (Schiff Base) Linkage vs. Hydantoin/Semicarbazone Side Chains: Hydrolytic Stability and Pro-Drug Potential

The target compound contains a methanimine (C=N) linkage connecting the furan-aldehyde moiety to 4-pentylaniline. In contrast, nitrofurantoin employs a hydantoin ring, nitrofurazone uses a semicarbazone, and furazolidone incorporates an oxazolidinone [1]. Schiff bases are known to undergo pH-dependent hydrolysis, reverting to the parent aldehyde [5-(4-nitrophenyl)furan-2-carbaldehyde] and amine (4-pentylaniline) under acidic conditions . This hydrolytic lability can be exploited for pH-triggered release or pro-drug strategies, but also demands careful handling and storage considerations. The parent aldehyde, 5-(4-nitrophenyl)furfural, has documented antibacterial and fungistatic properties as a standalone agent , providing a built-in activity backup upon imine hydrolysis.

Schiff Base Chemistry Pro-drug Design Hydrolytic Stability

Pentylphenyl Tail Lipophilicity Advantage Over Short-Chain and Unsubstituted Analogues

The target compound's 4-pentylphenyl substituent confers a calculated XLogP3 of 6.5 [1], substantially higher than that of the simpler N-(2-nitrofurfurylidene)-p-toluidine (estimated logP ~2.8) or N-(2-nitrofurfurylidene)-p-anisidine (estimated logP ~2.5) [2]. Increased lipophilicity correlates with enhanced passive membrane permeation in Gram-negative bacteria, which possess an outer membrane barrier that often limits entry of hydrophilic agents. The pentyl chain length represents a balanced design: sufficient for membrane partitioning yet below the threshold (typically C8–C10) where excessive lipophilicity leads to non-specific membrane disruption, poor aqueous solubility, and elevated cytotoxicity [3].

Lipophilicity Membrane Permeability logP Optimization

Synthetic Versatility: Aldehyde–Imine–Nitro Trifunctional Scaffold for SAR Expansion

The target compound incorporates three chemically addressable functional groups: (i) the imine C=N bond (hydrolyzable to aldehyde), (ii) the nitro group (reducible to amine), and (iii) the furan ring (amenable to electrophilic substitution), enabling post-synthetic diversification into multiple derivative series—triazoles, thiadiazines, hydrazones, and Mannich bases—as demonstrated extensively in the nitrophenylfuran literature [1]. In contrast, fully cyclized nitrofuran drugs (nitrofurantoin, furazolidone) offer limited sites for further derivatization without core scaffold destruction. The compound's aldehyde precursor, 5-(4-nitrophenyl)furan-2-carbaldehyde (CAS 7147-77-5), is commercially available and serves as a versatile building block for constructing focused compound libraries .

Chemical Probe Synthesis Building Block Utility SAR Library Development

Optimal Procurement-Use Scenarios for (E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine


Screening Against Nitroreductase-Resistant Bacterial Panels

Leveraging the distinct 4-nitrophenyl-furan pharmacophore (vs. the classic 5-nitrofuran motif), this compound is suited for screening campaigns targeting bacterial strains with documented resistance to nitrofurantoin and related 5-nitrofurans, where resistance is mediated by nfsA/nfsB nitroreductase downregulation [1]. The alternative nitro-position may engage different nitroreductase isoforms or bypass known resistance mutations.

Gram-Negative Permeability-Optimized Lead Identification

With a computed XLogP3 of 6.5—approximately 3–4 log units higher than simpler N-aryl nitrofurfurylidene imines [1]—this compound is positioned for Gram-negative antibacterial screening where outer membrane penetration is a known bottleneck. It can serve as a lipophilicity-optimized reference compound in permeability SAR studies.

Multifunctional Building Block for Focused Arylfuran SAR Libraries

The compound's three reactive handles (imine, nitro, furan ring) enable rapid diversification into triazole, thiadiazine, hydrazone, and Mannich base series following established synthetic routes [2]. It is an efficient starting point for constructing focused 20–50 member libraries targeting antibacterial or antiviral endpoints, with 3-fold greater diversification potential per scaffold than approved nitrofuran drugs.

Pro-Drug and Controlled-Release Formulation Research

The hydrolytically labile imine bond can be exploited for pH-sensitive release studies: under acidic conditions (e.g., endosomal pH ~5.5, gastric fluid pH ~2), the imine hydrolyzes to release 5-(4-nitrophenyl)furfural—a known antibacterial and fungistatic agent [1]. This makes the compound a candidate for pro-drug or site-specific release investigations where the intact Schiff base serves as a transport form.

Quote Request

Request a Quote for (E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.